

Razuprotafib safety profile versus other glaucoma treatments

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Compound Focus: Razuprotafib

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Razuprotafib vs. Other Glaucoma Treatments

The table below summarizes the available information on the safety and efficacy of **Razuprotafib** and other common glaucoma treatment classes.

Treatment / Class	Mechanism of Action	Reported Safety Profile & Common side effects	Efficacy (IOP Reduction from baseline)
Razuprotafib (Investigational)	VE-PTP inhibitor; activates Tie2 receptor to improve conventional outflow via Schlemm's canal [1] [2]	Conjunctival hyperemia (increased by 1.1 units on Efron scale); "well tolerated" [1].	-7.95 mmHg (as adjunct to latanoprost, BID dosing) [1] [2]
Prostaglandin Analogs (e.g., Latanoprost)	Increases uveoscleral outflow [3]	Local side effects: conjunctival hyperemia, iris pigmentation, eyelash growth [3].	-7.04 mmHg (monotherapy, in the same trial) [1]; Generally: -7 to -8 mmHg [4]

Treatment / Class	Mechanism of Action	Reported Safety Profile & Common side effects	Efficacy (IOP Reduction from baseline)
Beta-Blockers (e.g., Timolol)	Reduces aqueous humor production [3]	Systemic side effects: bronchospasm, bradycardia, hyperglycemia; requires careful patient selection [3].	Similar to Latanoprost (-5 to -7 mmHg) [4]
Alpha-2 Agonists (e.g., Brimonidine)	Reduces aqueous production & increases uveoscleral outflow [3]	Local: eyelid retraction, conjunctival discoloration, dry mouth; systemic: fatigue [3].	Information missing
Carbonic Anhydrase Inhibitors (e.g., Dorzolamide)	Reduces aqueous humor production [3]	Local: discomfort, stinging, burning sensation [3].	Information missing
Rho Kinase Inhibitors (e.g., Netarsudil)	Increases trabecular outflow [3]	Information missing	Information missing

Experimental Protocol: Razuprotafib Phase 2 Trial

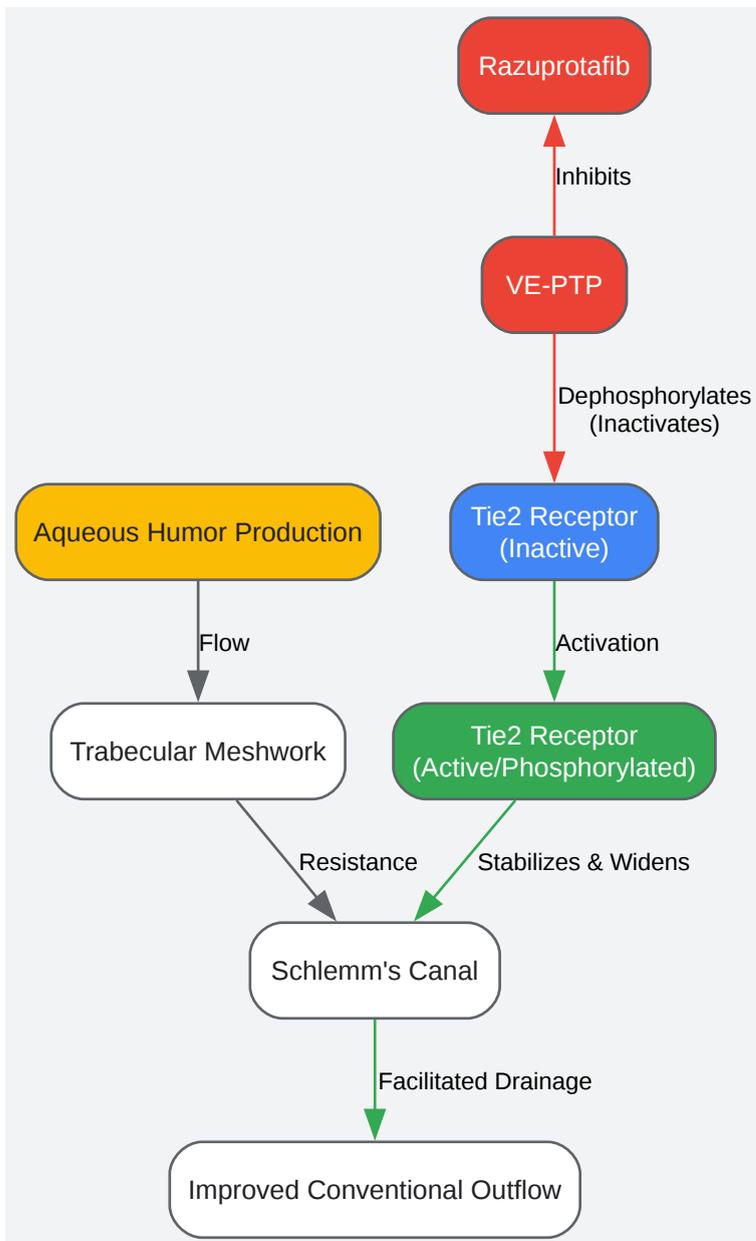
For a clear and professional reference, here are the key methodological details from the Phase 2 trial of **Razuprotafib** [1].

- **1. Study Design:** A Phase 2, double-masked, randomized, multicenter, placebo-controlled, parallel-group study.
- **2. Patient Population:** 194 subjects with Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT). Key inclusion criteria required an unmedicated IOP of ≥ 22 mmHg to < 36 mmHg.
- **3. Intervention & Control:**
 - **Group 1 (Control):** Latanoprost 0.005% QD (PM) + Placebo BID.
 - **Group 2:** Latanoprost 0.005% QD (PM) + **Razuprotafib** 4.0% QD (AM).
 - **Group 3:** Latanoprost 0.005% QD (PM) + **Razuprotafib** 4.0% BID.

- **4. Primary Endpoint:** Change from baseline in mean diurnal IOP (measured at 08:00, 10:00, 12:00, and 16:00 hours) at Day 28.
- **5. Safety Assessments:**
 - **Adverse Events (AEs):** Monitored throughout the study.
 - **Conjunctival Hyperemia:** Assessed at pre-dose and 2, 4, and 8 hours post-dose on Days 14 and 28 using the 5-point Efron bulbar conjunctiva hyperemia scale (0=Normal to 4=Severe). An increase of ≥ 2 grades was recorded as an AE.

Mechanism of Action: Razuprotafib

The diagram below illustrates the proposed mechanism of **Razuprotafib**, which targets the conventional outflow pathway, a key differentiator from most current therapies.



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This mechanism of directly targeting the diseased conventional outflow pathway is distinct from prostaglandin analogs (which increase uveoscleral outflow) and aqueous suppressants like beta-blockers [1] [3].

Knowledge Gaps and Further Research

The current information has some limitations that are important for a professional audience:

- **Limited Comparative Safety Data:** The search results lack comprehensive, head-to-head safety comparisons between **Razuprotafib** and all other drug classes. Full safety profiles, including incidence rates of adverse events beyond hyperemia, are not available.
- **Focus on Phase 2:** The data for **Razuprotafib** comes from a single Phase 2 trial. Larger Phase 3 trials are typically required to fully establish the safety and efficacy profile of a new drug.

To make a fully informed comparison, I suggest you:

- **Consult Clinical Trial Registries:** Search for the latest results on [ClinicalTrials.gov](https://clinicaltrials.gov) using the identifier NCT04405245 or the drug name "**Razuprotafib**".
- **Review Full Publications:** Seek out the peer-reviewed full text of the Phase 2 study and any subsequent publications for more detailed data, including subgroup analyses and additional safety parameters.

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